2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
Description
This compound features a hybrid structure combining a 1,2,4-triazole moiety linked via a sulfanyl group to a dithiolo[3,4-c]quinoline scaffold. The quinoline core is substituted with 4,4,8-trimethyl groups and a sulfanylidene-dithiolo ring system, while the triazole ring carries a methyl group at the 4-position. Its molecular weight is 450.6 g/mol, with a computed XLogP3 of 2.4, indicating moderate lipophilicity.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS4/c1-10-5-6-12-11(7-10)14-15(26-27-16(14)24)18(2,3)22(12)13(23)8-25-17-20-19-9-21(17)4/h5-7,9H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFBDKHQIUFIBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NN=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-triazole ring, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The quinoline derivative is then introduced through a series of coupling reactions, often involving the use of catalysts and specific reagents to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its biological activity, particularly its antimicrobial and anticancer properties, has been a focus of research, with studies exploring its effects on various cell lines and pathogens.
Medicine: The compound’s potential as a therapeutic agent has been investigated, with promising results in preclinical studies for treating infections and certain types of cancer.
Industry: Its chemical stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to form strong interactions with these targets, leading to the modulation of various pathways and resulting in its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Computational Comparisons
The compound shares structural motifs with several triazole- and quinoline-containing analogs. Key comparisons include:
- Lipophilicity and Solubility : The target compound’s XLogP3 (2.4) is lower than chlorophenyl- or phenylsulfonyl-substituted analogs (4.1–5.3), indicating reduced hydrophobicity. Its higher TPSA (168 vs. 98–106 Ų in analogs) may favor aqueous solubility but could limit blood-brain barrier penetration .
Bioactivity Predictions
While direct bioactivity data for the target compound is unavailable, and highlight that structurally similar compounds cluster by bioactivity. For instance:
- Triazole-thioethers with phenylsulfonyl groups (e.g., ) exhibit antifungal and anticancer properties.
- Quinoline derivatives (e.g., ) often target kinases or epigenetic enzymes like HDACs.
- Computational similarity metrics (Tanimoto/Dice indexes) could predict the target’s bioactivity. For example, used Tanimoto coefficients to link ~70% structural similarity between aglaithioduline and SAHA (an HDAC inhibitor), suggesting analogous targets for the dithioloquinoline moiety .
Pharmacokinetic Considerations
The target compound’s moderate lipophilicity (XLogP3 = 2.4) and TPSA (168 Ų) align with orally bioavailable drugs. However, its dithioloquinoline scaffold may pose metabolic challenges compared to simpler triazole-phenyl analogs .
Key Research Findings and Gaps
- Strengths: The hybrid triazole-dithioloquinoline structure offers unique electronic and steric properties for targeted drug design.
- Limitations: No experimental data on synthesis, crystallography, or bioactivity exists for the target compound. Structural validation tools (e.g., SHELX or ORTEP ) and molecular dynamics simulations (as in ) are needed to confirm stability and binding modes.
- Opportunities : Leveraging machine learning ( ) to predict protein targets or optimize substituents (e.g., replacing methyl groups with halogens) could enhance potency.
Biological Activity
The compound 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone is a triazole derivative that has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
Molecular Formula : C21H24N4O4S
Molecular Weight : 428.5 g/mol
IUPAC Name : 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
The compound features a triazole ring and a sulfanyl group which are significant for its biological activity. The presence of these functional groups allows for various chemical interactions that can lead to therapeutic effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
- Introduction of the Trimethylsulfanyl Group : This is achieved through thiolation reactions using thiourea or similar reagents.
- Functionalization to Incorporate the Quinoline Moiety : This step often involves nucleophilic substitution reactions to attach the quinoline structure.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance:
- A study found that related triazole derivatives showed promising activity against colon carcinoma cells with IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Mercapto-substituted triazoles have demonstrated both antibacterial and antifungal activities. For example, some derivatives were found to be as effective as standard antibiotics against certain bacterial strains .
Enzyme Inhibition
The mechanism of action is largely dependent on the interaction with biological targets:
- The triazole moiety can act as a ligand for various enzymes and receptors, potentially inhibiting their activity. This interaction may lead to modulation of metabolic pathways involved in disease processes .
Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Colchicine | Anti-gout, anticancer | Contains a trimethoxyphenyl group |
| Podophyllotoxin | Antiviral | Used in treatment of genital warts |
| Trimetrexate | Cancer therapy | Dihydrofolate reductase inhibitor |
The unique combination of functional groups in 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone allows it to exhibit diverse chemical reactivity and potential biological activity compared to other compounds.
Case Studies
Several case studies have documented the effectiveness of triazole derivatives similar to this compound:
- In Vitro Studies on Cancer Cells : Various derivatives were tested against breast cancer cell lines showing IC50 values that suggest potential for further development as anticancer agents.
- Antimicrobial Testing : Compounds similar to this one have been screened against pathogens such as Staphylococcus aureus, demonstrating comparable efficacy to traditional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
